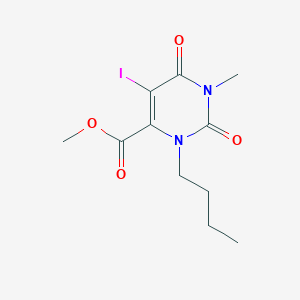
4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2-diaminopropane with acetonitrile to form 2-ethyl-4-methylimidazoline, which is then dehydrogenated to yield 2-ethyl-4-methylimidazole . This intermediate can then be reacted with appropriate reagents to introduce the pyrimidine ring, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and solvents would be chosen to ensure the reactions proceed smoothly and safely.
化学反応の分析
Types of Reactions
4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Ethyl-4-methylimidazole: Shares the imidazole ring but lacks the pyrimidine moiety.
4-(1H-Imidazol-5-yl)pyrimidin-2-amine: Similar structure but without the ethyl and methyl substitutions.
Uniqueness
4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to the presence of both the ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C10H13N5 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(2-ethyl-3-methylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5/c1-3-9-13-6-8(15(9)2)7-4-5-12-10(11)14-7/h4-6H,3H2,1-2H3,(H2,11,12,14) |
InChIキー |
ZXVIBHPNBKNBPR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(N1C)C2=NC(=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




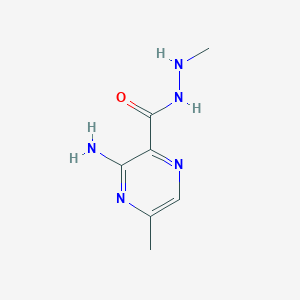

![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

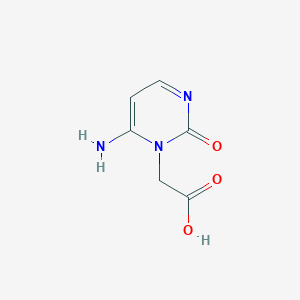

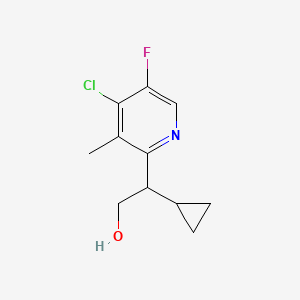

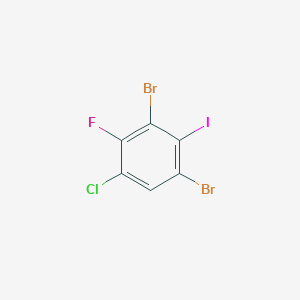
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
